2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Description
This compound is a triazine-based acetamide derivative characterized by a 1,2,4-triazin-3-yl core substituted with a methyl group at position 6, an amino group at position 4, and a sulfanyl-acetamide moiety linked to a 3-chlorophenyl group. Its molecular formula is C₁₂H₁₂ClN₅O₂S, with a molecular weight of 333.78 g/mol.
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-4-2-3-8(13)5-9/h2-5H,6,14H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTCVZOURBBPFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-6-methyl-5-oxo-1,2,4-triazine-3-thiol with 3-chlorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and sulfanyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a class of triazine-acetamide derivatives with variations in aromatic substituents and triazine ring modifications. Below is a detailed comparison with structurally analogous compounds:
Key Findings
Substituent Effects on Solubility :
- The 3-chlorophenyl group in the target compound reduces solubility compared to the 2-methoxyphenyl analogue (), which benefits from the electron-donating methoxy group .
- The nitro group in N-(4-chloro-2-nitrophenyl) derivatives () further decreases solubility but enhances intermolecular interactions (e.g., C–H⋯O bonds) .
Spectroscopic Signatures: IR spectra of methoxy-substituted analogues show distinct C≡N stretches at ~2214 cm⁻¹ (), while triazinone carbonyl groups absorb near 1664 cm⁻¹ () . $ ^1 \text{H-NMR} $ data for 4-methoxyphenyl derivatives (e.g., 13b) reveal downfield shifts for NH protons (~10.10 ppm), indicative of strong hydrogen bonding .
Computational and Structural Analysis
Biological Activity
2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles existing research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following molecular formula: C14H17N5O3S. Its structure features a triazine ring which is crucial for its biological activity. The presence of the amino and methyl groups enhances its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific kinases involved in cancer cell proliferation. Studies have shown that triazine derivatives can act as Src kinase inhibitors, which play a role in tumor growth and metastasis .
- Case Study : A study identified a similar compound with an IC50 value lower than that of doxorubicin against various cancer cell lines, indicating promising therapeutic potential .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties:
- Antibacterial Efficacy : Compounds with similar thiazole and triazine structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups (like chlorine) on the phenyl ring has been linked to enhanced antibacterial effects .
Structure-Activity Relationship (SAR)
The SAR analysis highlights critical features that influence the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Triazine Ring | Essential for anticancer activity; facilitates interaction with target proteins. |
| Chlorine Substitution | Enhances antibacterial properties; increases lipophilicity and membrane penetration. |
| Amino Group | Contributes to cytotoxicity; may enhance binding affinity to target enzymes. |
| Methyl Group | Increases electron density, enhancing reactivity towards biological targets. |
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to improve efficacy and reduce toxicity:
- Cytotoxicity Tests : Various analogs were tested using MTT assays against cancer cell lines such as Jurkat and HT29. Results indicated that modifications to the phenyl ring significantly influenced cytotoxicity levels .
- In Vivo Studies : Preliminary in vivo studies are necessary to evaluate the therapeutic index and potential side effects of this compound in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
